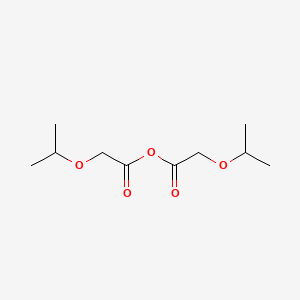
Notatic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Notatic acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
1. Botanical Research
Notatic acid has been identified in the new species L. notatica, a part of the Lecanora sensu stricto group from tropical South America. This species, along with others like L. lichexanthona and L. xanthoplumosa, exhibits unique chemistries, including the presence of confluentic, notatic, and subnotatic acids. These acids have not been reported previously for the L. subfusca group, indicating a novel area of chemical diversity within botanical studies (Guderley, Lumbsch, & Elix, 2000).
2. Material Science
In material science, the study of chelation processes is crucial. This compound, being a component of 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA), plays a role in chelating alkali metal ions. This chelation process is relevant in understanding the interactions within the human body, especially concerning the efficiency of radiolabelling pharmaceuticals. Studies on the interaction of NOTA with alkali metals using density functional theory have revealed insights into the stability of these complexes and their physicochemical properties (Adeowo, Honarparvar, & Skelton, 2016).
3. Radiopharmaceutical Research
In the field of radiopharmaceuticals, NOTA and its interaction with various radiometal ions have been extensively studied. The binding strength of these ions to the chelator is crucial for the effectiveness of radiopharmaceutical applications. Through density functional theory, the complexation of radiometal ions like Cu2+, Ga3+, Sc3+, and In3+ with NOTA, which contains this compound, has been evaluated. This research provides essential insights into the stability of these complexes and their potential use in radiopharmaceuticals (Adeowo, Honarparvar, & Skelton, 2017).
Eigenschaften
| 38636-86-1 | |
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-hydroxy-9-methoxy-1,7,10-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-7-5-11(23-4)8(2)16-13(7)18(22)24-12-6-10(19)14(17(20)21)9(3)15(12)25-16/h5-6,19H,1-4H3,(H,20,21) |
InChI-Schlüssel |
IXEVSIMCIWOSQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)





![1-Cyclohexyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B1211762.png)
![3-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1211763.png)






